N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine
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Overview
Description
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a furan ring attached to a piperidine structure, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine typically involves the reaction of furan-2-carbaldehyde with 1-propylpiperidin-4-amine under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing high yields of the desired compound . The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of microwave reactors can be scaled up to accommodate larger quantities of reactants, ensuring efficient production. Additionally, purification of the final product can be achieved through crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with monoamine oxidase enzymes, inhibiting their activity and leading to increased levels of monoamines such as serotonin and dopamine in the brain . This mechanism is particularly relevant in the context of neurological disorders, where modulation of monoamine levels can have therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Known for its cognitive-enhancing properties and MAO inhibition.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Exhibits anticancer activity by targeting epidermal growth factor receptors.
Uniqueness
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine stands out due to its unique combination of a furan ring and a piperidine structure, which imparts distinct chemical and biological properties. Its ability to modulate monoamine levels through MAO inhibition makes it a valuable compound for research in neurological disorders .
Properties
Molecular Formula |
C13H22N2O |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-propylpiperidin-4-amine |
InChI |
InChI=1S/C13H22N2O/c1-2-7-15-8-5-12(6-9-15)14-11-13-4-3-10-16-13/h3-4,10,12,14H,2,5-9,11H2,1H3 |
InChI Key |
SDXILLJPAAPTNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CO2 |
Origin of Product |
United States |
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